molecular formula C13H14F2O3 B1434671 Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate CAS No. 1807885-23-9

Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate

Cat. No. B1434671
CAS RN: 1807885-23-9
M. Wt: 256.24 g/mol
InChI Key: ROGFUZGYVNJANY-CMDGGOBGSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate is C13H14F2O3 . Its molecular weight is 256.25 . Unfortunately, the specific structural details or a visual representation of the molecule are not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively detailed in the search results. It is known that the compound has a molecular weight of 256.25 . Further details about its boiling point, melting point, solubility, and other properties are not provided.

Scientific Research Applications

Interactions and Crystal Packing

  • Ethyl 2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoates exhibit unique non-hydrogen bonding interactions, such as N⋯π and O⋯π types, which contribute to their crystal packing structures. These interactions form distinct patterns like zigzag double-ribbons and 1-D double-columns in the crystal lattice, demonstrating the compound's utility in understanding molecular interactions and designing materials with specific structural properties (Zhang, Wu, & Zhang, 2011).

Synthesis Processes

  • Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates are synthesized via reactions that involve ethyl 2-cyanoacetate and trifluoroacetimidoyl chloride derivatives. This process, which can be facilitated by conventional or microwave irradiation methods, leads to the production of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. Such synthetic routes are essential for developing new pharmaceuticals and organic materials (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

Fluorinated Compounds Synthesis

  • The synthesis of 3-fluorofuran-2(5H)-ones from mixtures of (E)- and (Z)-2-fluoroalk-2-enoates demonstrates the compound's versatility in generating fluorinated building blocks. This process, involving Z/E photoisomerisation followed by acid-catalysed cyclisation, highlights the potential of ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate derivatives in creating novel fluorinated organic compounds for use in medicinal chemistry and material science (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

Chemical Adduct Formation

  • Ethyl 3,3-difluoro-2-methylpropenoate's ability to form 1:1 adducts with tetrahydrofuran and 1,3-dioxolanes under free radical conditions showcases its reactivity and potential applications in developing new chemical entities and reaction mechanisms. Such insights are crucial for designing synthetic pathways and understanding reaction kinetics (Bumgardner & Burgess, 2000).

Hydrogenation Processes

  • The sequential hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate, which proceeds via hydrogenation of CO and CC bonds, illustrates the compound's role in catalytic processes and the production of high-purity chiral compounds. This method's sensitivity to reaction temperature highlights its utility in fine chemical synthesis and pharmaceutical manufacturing (Meng, Zhu, & Zhang, 2008).

properties

IUPAC Name

ethyl (E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c1-3-17-12(16)9(2)8-10-6-4-5-7-11(10)18-13(14)15/h4-8,13H,3H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGFUZGYVNJANY-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1OC(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1OC(F)F)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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